molecular formula C21H18F2N2O2 B2370828 3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 898416-10-9

3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No. B2370828
CAS RN: 898416-10-9
M. Wt: 368.384
InChI Key: JBDCROVECSHVRF-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Molecular Structure and Reactivity

  • Furan Diels-Alder Reaction : Difluorinated alkenoates, such as ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate, react rapidly with furans in the presence of a tin(IV) catalyst. This reaction highlights the unique reactivity of difluorinated compounds, including those similar to 3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, in forming new carbon-carbon bonds. (Griffith et al., 2006)

Antimicrobial Applications

  • Antibacterial and Antifungal Properties : Compounds structurally related to the chemical , such as difluoromethylated indol-2-ones, have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds demonstrate significant antimicrobial properties, suggesting potential applications in combating bacterial and fungal infections. (Chundawat et al., 2016)

Fluorination Techniques

  • Decarboxylative Fluorination : Techniques involving the decarboxylative fluorination of heteroaromatic carboxylic acids, such as furan, are relevant. These methods, applicable to compounds like 3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, enable the synthesis of fluorinated derivatives, which are significant in pharmaceutical research. (Yuan et al., 2017)

Molecular Modification and Sensing

  • Modification for Sensing : Modifications in molecular structure, such as those in 3-hydroxyflavone derivatives, can significantly affect properties like fluorescence sensing and imaging. This can be relevant for compounds like 3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, suggesting potential applications in developing fluorescent probes. (Han et al., 2018)

Synthesis of Fluorinated Molecules

  • C-H Alkenylation : The synthesis of benzamides with difluorohomoallylic silyl ethers via C-H alkenylation demonstrates the feasibility of creating complex fluorinated compounds. This method could be applied to synthesize derivatives of 3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide for pharmaceutical and agrochemical applications. (Cui et al., 2023)

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c22-16-8-7-15(12-17(16)23)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDCROVECSHVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

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